molecular formula C18H25FN2O3 B2634224 tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate CAS No. 1286275-52-2

tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate

Katalognummer B2634224
CAS-Nummer: 1286275-52-2
Molekulargewicht: 336.407
InChI-Schlüssel: WYDBIDHCSFDWEP-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate” is a chemical compound with the formula C18H25FN2O3 and a molecular weight of 336.4 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Antagonists

An efficient enantioselective synthesis utilizing tert-butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate as an essential intermediate for potent CCR2 antagonists is described. The synthesis features an iodolactamization as a key step, indicating its crucial role in the production of highly functionalized compounds for therapeutic applications (Campbell et al., 2009).

Enantioselective Synthesis of Carbocyclic Analogues

The compound serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the synthesis of nucleotide analogues with potential biological activities (Ober et al., 2004).

Stereoselective Synthesis for Factor Xa Inhibitors

A stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple precursors is developed, highlighting its application in the synthesis of key intermediates for the synthesis of factor Xa inhibitors, an important class of anticoagulants (Wang et al., 2017).

Fluorescent Aminonaphthalic Anhydrides Synthesis

The formal [4+2] cycloaddition reaction of N-fluorobenzamides, including derivatives of the discussed compound, with maleic anhydride has been developed, producing a series of fluorescent 1-amino-2,3-naphthalic anhydrides. This process demonstrates the compound's utility in creating fluorescent materials for chemical sensing or imaging applications (Lu et al., 2022).

Synthesis of Biologically Active Compounds

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, derived from reactions involving similar intermediates, underscore the compound's relevance in creating molecules with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . It is also recommended to wear appropriate protective equipment and to keep the compound away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name

tert-butyl N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDBIDHCSFDWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124839
Record name Carbamic acid, N-[trans-4-[(3-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate

CAS RN

1286275-52-2
Record name Carbamic acid, N-[trans-4-[(3-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.